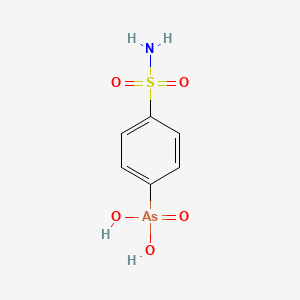

(4-Sulfamoylphenyl)arsonic acid

Description

Properties

CAS No. |

5394-73-0 |

|---|---|

Molecular Formula |

C6H8AsNO5S |

Molecular Weight |

281.12 g/mol |

IUPAC Name |

(4-sulfamoylphenyl)arsonic acid |

InChI |

InChI=1S/C6H8AsNO5S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H,(H2,8,12,13)(H2,9,10,11) |

InChI Key |

GBORRBCCRMWDNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)[As](=O)(O)O |

Origin of Product |

United States |

Chemoenzymatic Approaches for 4 Sulfamoylphenyl Arsonic Acid

Enzymatic Transformations in the Synthetic Pathway

Enzymes could potentially be employed in several steps of the proposed synthetic routes to improve selectivity and reduce the environmental impact of the chemical process.

Enzymatic Amidation/Deamidation: In the synthesis route starting from arsanilic acid, the protection and deprotection of the amino group could be achieved using enzymes. For instance, a lipase (B570770) or an acylase could be used for the selective acetylation of the amino group. Similarly, an amidase could be used for the deprotection step under mild conditions.

Transaminase-catalyzed reactions: A chemoenzymatic approach could involve the use of transaminases. oup.com For example, a prochiral ketone precursor could be aminated using a transaminase to introduce an amino group at the desired position on the aromatic ring before the arsenation step.

Whole-Cell Biocatalysis

Whole-cell biocatalysis offers the advantage of using enzymes within their natural cellular environment, often avoiding the need for costly enzyme purification. nih.gov A hypothetical whole-cell system could be engineered to express the necessary enzymes for one or more steps in the synthesis of (4-sulfamoylphenyl)arsonic acid. For instance, a microorganism could be engineered to produce a hydroxylated aromatic precursor, which could then be chemically converted to the final product.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Sulfamoylphenyl Arsonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. For (4-sulfamoylphenyl)arsonic acid, a combination of ¹H, ¹³C, and ⁷⁵As NMR would provide a complete picture of its atomic arrangement and electronic environment.

Proton (¹H) NMR: The ¹H NMR spectrum of (4-sulfamoylphenyl)arsonic acid is expected to show distinct signals for the aromatic protons and the protons of the sulfamoyl and arsonic acid groups. Based on data from analogous compounds like p-arsanilic acid, the aromatic protons would appear as two sets of doublets in the region of 7.0-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. globalresearchonline.net The protons of the sulfamoyl group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which would be sensitive to the solvent and concentration due to hydrogen bonding and exchange. The acidic protons of the arsonic acid group (-AsO(OH)₂) are also expected to produce a broad singlet, with a chemical shift that is highly dependent on the solvent environment.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. For (4-sulfamoylphenyl)arsonic acid, four distinct signals for the aromatic carbons are anticipated due to the para-substitution pattern. The carbon atom bonded to the arsenic atom (C-As) would likely appear in the downfield region of the aromatic signals. The chemical shifts can be predicted based on data from p-arsanilic acid, with expected values in the range of 115-150 ppm. globalresearchonline.net

Arsenic-⁷⁵ (⁷⁵As) NMR: Arsenic-75 is the only naturally occurring isotope of arsenic and is NMR-active. However, it is a quadrupolar nucleus (spin I = 3/2), which often leads to broad spectral lines, making high-resolution analysis challenging. For organoarsenic compounds, the chemical shifts are spread over a wide range. The ⁷⁵As NMR signal for (4-sulfamoylphenyl)arsonic acid would likely be a very broad peak, and its detection would require specialized instrumentation and experimental conditions. globalresearchonline.net

Table 1: Predicted ¹H and ¹³C NMR Data for (4-Sulfamoylphenyl)arsonic acid based on p-Arsanilic Acid Analog

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 | 7.8-8.0 (d) | - |

| H-3, H-5 | 7.2-7.4 (d) | - |

| -SO₂NH₂ | Broad singlet | - |

| -AsO(OH)₂ | Broad singlet | - |

| C-1 | - | ~145-150 |

| C-2, C-6 | - | ~130-135 |

| C-3, C-5 | - | ~115-120 |

| C-4 | - | ~140-145 |

Data are predicted based on analogous compounds and general spectroscopic principles. 'd' denotes a doublet.

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between adjacent aromatic protons, confirming their coupling relationships. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for definitive assignment of the ¹³C spectrum. While specific 2D NMR data for (4-sulfamoylphenyl)arsonic acid is not available, these techniques are routinely applied to similar structures to confirm assignments made from 1D spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

The IR and Raman spectra of (4-sulfamoylphenyl)arsonic acid would be dominated by the characteristic vibrations of the arsonic acid and sulfamoyl groups.

Arsonic Acid Group (-AsO(OH)₂):

As=O stretching: A strong band is expected in the region of 910-930 cm⁻¹. globalresearchonline.net

As-OH stretching: These vibrations are typically found in the 800-880 cm⁻¹ range. globalresearchonline.net

O-H stretching: Broad bands due to hydrogen-bonded hydroxyl groups would appear in the 2500-3000 cm⁻¹ region.

Sulfamoyl Group (-SO₂NH₂):

S=O stretching (asymmetric and symmetric): Two strong bands are characteristic for the sulfonyl group, typically appearing around 1300-1350 cm⁻¹ (asymmetric) and 1150-1160 cm⁻¹ (symmetric).

N-H stretching: Two bands in the region of 3250-3450 cm⁻¹ are expected for the -NH₂ group.

S-N stretching: This vibration is expected to appear in the 900-940 cm⁻¹ range.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for (4-Sulfamoylphenyl)arsonic acid

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Arsonic Acid | As=O stretch | 910 - 930 |

| Arsonic Acid | As-OH stretch | 800 - 880 |

| Arsonic Acid | O-H stretch | 2500 - 3000 (broad) |

| Sulfamoyl | S=O asymmetric stretch | 1300 - 1350 |

| Sulfamoyl | S=O symmetric stretch | 1150 - 1160 |

| Sulfamoyl | N-H stretch | 3250 - 3450 |

| Sulfamoyl | S-N stretch | 900 - 940 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Data are predicted based on established group frequencies and data from analogous compounds. globalresearchonline.net

In the solid state, (4-sulfamoylphenyl)arsonic acid is expected to form an extensive network of hydrogen bonds. The arsonic acid groups can act as both hydrogen bond donors and acceptors, leading to the formation of dimers or polymeric chains. researchgate.net The sulfamoyl group, with its N-H and S=O moieties, would also participate significantly in this network. The presence and strength of these hydrogen bonds would be reflected in the broadening and shifting of the O-H, N-H, and As=O stretching bands in the IR spectrum. In solution, the extent of hydrogen bonding would be dependent on the nature of the solvent.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for (4-sulfamoylphenyl)arsonic acid has not been reported, the crystal structure of p-arsanilic acid provides a valuable model. globalresearchonline.net

For p-arsanilic acid, X-ray diffraction studies reveal a monoclinic crystal system. globalresearchonline.net The arsenic atom is tetrahedrally coordinated to one carbon atom and three oxygen atoms. The molecules are linked together in the crystal lattice by a network of intermolecular hydrogen bonds involving the arsonic acid and amino groups.

It is highly probable that (4-sulfamoylphenyl)arsonic acid would exhibit a similar tetrahedral geometry around the arsenic atom. The supramolecular architecture would be dominated by an intricate three-dimensional hydrogen-bonding network involving the arsonic acid hydroxyl groups and the sulfamoyl group's N-H and S=O functionalities, leading to a stable crystalline solid.

Table 3: Predicted Crystallographic Parameters for (4-Sulfamoylphenyl)arsonic acid based on p-Arsanilic Acid Analog

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic (predicted) |

| Space Group | P2₁/c (predicted) |

| Key Bond Lengths (Å) | As-C: ~1.9 Å, As=O: ~1.65 Å, As-OH: ~1.70 Å |

| Key Bond Angles (°) | C-As-O: ~109.5° |

| Supramolecular Features | Extensive intermolecular hydrogen bonding involving -AsO(OH)₂ and -SO₂NH₂ groups. |

Data are predicted based on the reported crystal structure of p-arsanilic acid. globalresearchonline.net

Crystal Packing and Intermolecular Interactions

The crystal lattice of (4-sulfamoylphenyl)arsonic acid is expected to be dominated by a robust network of hydrogen bonds. The arsonic acid group, with its acidic protons, and the sulfamoyl group, with its potential for hydrogen bond donation and acceptance, are the primary drivers of the supramolecular assembly. researchgate.netrsc.org

Extensive hydrogen-bonding systems are a hallmark of phenylarsonic acid derivatives. researchgate.netnih.gov In the case of (4-sulfamoylphenyl)arsonic acid, it is anticipated that the arsonic acid moieties will form strong O-H···O hydrogen bonds, creating dimeric or polymeric chains. These interactions are a common feature in the crystal structures of similar compounds, such as 4-hydroxyphenylarsonic acid. researchgate.net

Furthermore, the sulfamoyl group (-SO₂NH₂) is a versatile hydrogen-bonding unit. The N-H protons can act as donors, while the oxygen atoms of the sulfonyl group and the nitrogen atom itself can act as acceptors. This allows for the formation of a complex, three-dimensional hydrogen-bonding network, linking adjacent molecules. It is plausible that N-H···O hydrogen bonds will form between the sulfamoyl group of one molecule and the arsonic acid or sulfamoyl oxygen atoms of neighboring molecules.

Table 1: Predicted Intermolecular Interactions in (4-Sulfamoylphenyl)arsonic Acid

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Hydrogen Bond | Arsonic Acid (O-H) | Arsonic Acid (As=O), Sulfamoyl (S=O) | Formation of primary structural motifs (e.g., chains, layers) |

| Hydrogen Bond | Sulfamoyl (N-H) | Arsonic Acid (As=O), Sulfamoyl (S=O), Sulfamoyl (N) | Cross-linking of primary motifs, creating a 3D network |

| C-H···O Interaction | Phenyl (C-H) | Arsonic Acid (As=O), Sulfamoyl (S=O) | Secondary stabilization of the crystal lattice |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contribution to overall packing efficiency and stability |

Conformation of the Phenyl Ring and Substituent Groups

In substituted benzenes, the substituents can influence the planarity of the ring and adopt specific rotational conformations. For (4-sulfamoylphenyl)arsonic acid, the phenyl ring is expected to be largely planar. The primary conformational flexibility arises from the rotation around the C-As and C-S bonds.

The arsenic atom in phenylarsonic acids typically exhibits a tetrahedral geometry. researchgate.net The orientation of the arsonic acid group relative to the phenyl ring will be influenced by the steric hindrance and the electronic interactions with the sulfamoyl group in the para position.

Similarly, the sulfamoyl group will have a preferred orientation to minimize steric clashes with the adjacent C-H bonds of the phenyl ring. The rotational barrier around the C-S bond will determine the torsional angle between the plane of the sulfamoyl group and the plane of the phenyl ring. The specific conformation adopted will be a balance between minimizing steric repulsion and optimizing intermolecular hydrogen bonding opportunities within the crystal.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The monoisotopic mass of (4-sulfamoylphenyl)arsonic acid (C₆H₈AsNO₅S) is 280.9339 g/mol . HRMS techniques, such as time-of-flight (TOF) or Orbitrap mass spectrometry, can confirm this exact mass, providing unambiguous identification of the compound. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for (4-Sulfamoylphenyl)arsonic Acid

| Parameter | Value |

| Molecular Formula | C₆H₈AsNO₅S |

| Monoisotopic Mass | 280.9339 u |

| Average Mass | 281.11 g/mol |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. This fragmentation pattern provides valuable information about the compound's structure. While specific experimental MS/MS data for (4-sulfamoylphenyl)arsonic acid is not detailed in the available literature, a plausible fragmentation pathway can be predicted based on the known fragmentation of related compounds. nih.govnih.govresearchgate.netresearchgate.net

Upon electrospray ionization (ESI), the molecule would likely form a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. The subsequent fragmentation in an MS/MS experiment would proceed through the cleavage of the weakest bonds.

Predicted Fragmentation Pathways:

Loss of the Sulfamoyl Group: A common fragmentation pathway would involve the loss of the sulfamoyl radical (•SO₂NH₂) or related neutral species.

Cleavage of the C-As Bond: The bond between the phenyl ring and the arsenic atom is susceptible to cleavage, leading to fragments corresponding to the phenylsulfonamide moiety and the arsonic acid group.

Loss of Water: The arsonic acid group can readily lose water molecules (H₂O) under energetic conditions.

Ring Fragmentation: At higher collision energies, fragmentation of the aromatic ring itself could occur.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of (4-Sulfamoylphenyl)arsonic Acid ([M-H]⁻)

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

| 200.9533 | [C₆H₆AsO₃]⁻ | SO₂NH |

| 154.9519 | [C₆H₄NO₂S]⁻ | AsO₃H₃ |

| 139.9257 | [AsO₃H₂]⁻ | C₆H₅NO₂S |

| 79.9568 | [SO₂NH]⁻ | C₆H₅AsO₃H |

Chemical Reactivity and Derivatization Strategies of 4 Sulfamoylphenyl Arsonic Acid

Reactions at the Arsonic Acid Functional Group

The arsonic acid group (-AsO(OH)₂) is the primary site for a variety of chemical modifications, including esterification, anhydride (B1165640) formation, reduction, and complexation with metal ions. These reactions leverage the reactivity of the arsenic-oxygen bonds and the ability of the arsenic center to change its oxidation state.

Esterification and Anhydride Formation of the Arsonic Acid Moiety

The esterification of arsonic acids, analogous to the well-known Fischer esterification of carboxylic acids, provides a route to arsonic acid esters. rsc.orgrsc.orgchemguide.co.uklibretexts.orgbyjus.com This reaction typically involves the treatment of the arsonic acid with an alcohol in the presence of an acid catalyst, with the removal of water to drive the equilibrium towards the ester product. rsc.orglibretexts.org While direct esterification of (4-sulfamoylphenyl)arsonic acid has not been extensively detailed in the literature, the principles of Fischer esterification are applicable. rsc.orglibretexts.orglibretexts.org The use of dehydrating agents or azeotropic distillation can facilitate the formation of mono- and di-esters.

| Reactant | Reagent/Catalyst | Product Type | Reference |

| Arsonic Acid | Alcohol, Acid Catalyst | Arsonic Acid Ester | rsc.orglibretexts.org |

| Dicarboxylic Acid | Gentle Heating | Cyclic Anhydride | libretexts.org |

| Carboxylic Acid | Acid Chloride | Acid Anhydride | libretexts.org |

Acid anhydrides of arsonic acids can be synthesized through the reaction of an arsonic acid with an acid chloride. libretexts.org Cyclic anhydrides can also be formed from dicarboxylic acids upon gentle heating, suggesting the potential for intramolecular anhydride formation if a suitable dicarboxylic acid derivative of (4-sulfamoylphenyl)arsonic acid were synthesized. libretexts.org

Reduction to Arsonous Acids and Related Organoarsenic Species

The pentavalent arsenic center in the arsonic acid group can be reduced to the trivalent state, yielding arsonous acids (R-As(OH)₂) or their corresponding oxides. This reduction is a key step in the synthesis of various organoarsenic compounds. rsc.orgfiu.edunih.gov Common reducing agents for aryl arsonic acids include sulfur dioxide in the presence of a catalytic amount of potassium iodide and hydrochloric acid. fiu.edunih.gov The resulting trivalent arsenic species are valuable intermediates for further reactions, such as alkylation to form arsinic acids. rsc.orgfiu.edunih.gov For instance, the reduction of an N-acetyl protected derivative of hydroxyarsinothricin followed by methylation of the trivalent arsenic intermediate with methyl iodide is a key step in the synthesis of the antibiotic arsinothricin. rsc.orgfiu.edunih.gov

| Starting Material | Reducing Agent | Product | Reference |

| Aryl Arsonic Acid | SO₂/HCl/KI | Arsonous Acid | fiu.edunih.gov |

| Phenylarsonic Acids | 2,3-dimercaptopropane-1-sulfonate (DMPS) | Trivalent Analogs | nih.gov |

| 3-nitro-4-hydroxyphenyl-arsinic acid | Platinum, Nickel, or Copper Cathode (in acidic medium) | 3-amino-4-hydroxyphenylarsinic acid and 3,3' -azoxy-4,4' -dihydroxypheny1-1, i'-diarsinic acid | kyoto-u.ac.jpkyoto-u.ac.jp |

The reaction of phenylarsonic acids with dithiols like 2,3-dimercaptopropane-1-sulfonate (DMPS) also results in the reduction of the pentavalent arsenic to a trivalent state, which is then chelated by the dithiol. nih.gov

Complexation and Coordination Chemistry with Metal Centers

The arsonic acid group is an effective ligand for a variety of metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). Phenylarsonic acid and its derivatives have been shown to form complexes with transition metals, main-group metals, alkali metals, and alkaline-earth metals. rsc.orgresearchgate.netresearchgate.net The coordination can involve one or more of the oxygen atoms of the arsonic acid group, leading to diverse structural motifs, including 2D layered structures and 3D frameworks. rsc.org For example, the hydrothermal reaction of 4-(1,2,4-triazol-4-yl)phenylarsonic acid with various transition metal salts has yielded a series of coordination polymers with interesting magnetic and fluorescence properties. rsc.org

Chemical Transformations of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) offers another site for derivatization, primarily through reactions at the nitrogen atom. These transformations allow for the introduction of a wide range of substituents, enabling the synthesis of diverse analogues.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide can undergo N-alkylation and N-acylation to produce substituted sulfonamides. N-alkylation can be achieved using various alkylating agents, and this strategy has been employed to design selective ligands for biological targets. nih.govorganic-chemistry.org For instance, the N-alkylation of arylsulfonamide derivatives has been explored to create selective 5-HT7 receptor ligands. nih.gov

N-acylation of sulfonamides is a common transformation, often accomplished using acyl chlorides or anhydrides in the presence of a base. nih.govnih.govresearchgate.netsemanticscholar.orgrsc.org More recent methods utilize N-acylbenzotriazoles as efficient acylating agents. semanticscholar.org These reactions lead to the formation of N-acylsulfonamides, a class of compounds with significant interest in medicinal chemistry due to their physicochemical properties and their role as bioisosteres of carboxylic acids. nih.govrsc.org

| Reaction Type | Reagents | Product | Reference |

| N-Alkylation | Alkyl Halides | N-Alkyl Sulfonamide | nih.govorganic-chemistry.org |

| N-Acylation | Acyl Chlorides/Anhydrides, Base | N-Acyl Sulfonamide | researchgate.netsemanticscholar.org |

| N-Acylation | N-Acylbenzotriazoles, NaH | N-Acyl Sulfonamide | semanticscholar.org |

| N-Arylation | o-Silylaryl Triflates, CsF | N-Aryl Sulfonamide | nih.gov |

Modifications of the Sulfonamide Moiety for Analogue Synthesis

The synthesis of sulfonamide analogues is a significant area of research, particularly in drug discovery. tandfonline.comresearchgate.netnih.govresearchgate.netnih.govsci-hub.sersc.org One common approach involves the reaction of a sulfonyl chloride with a diverse range of amines. researchgate.net While (4-sulfamoylphenyl)arsonic acid already contains the sulfonamide group, it can be envisioned that the amino group of a related compound, such as p-arsanilic acid, could be converted to a sulfonyl chloride and then reacted with various amines to generate a library of analogues.

A powerful modern method for creating sulfonamide analogues is the "sulfo-click" reaction, which involves the reaction of a sulfonyl azide (B81097) with a thioacid. nih.govrsc.org This method has been used to efficiently synthesize N-acylsulfonamide derivatives. nih.govrsc.org Furthermore, one-pot syntheses of sulfonamides from unactivated carboxylic acids and amines have been developed, offering an expedient route to these important compounds. nih.gov These advanced synthetic strategies could be applied to create novel derivatives of (4-sulfamoylphenyl)arsonic acid with tailored properties.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The reactivity of the phenyl ring in (4-Sulfamoylphenyl)arsonic acid is significantly influenced by the electronic properties of its two substituents: the arsonic acid (-AsO(OH)₂) group and the sulfamoyl (-SO₂NH₂) group. Both are powerful electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the positions meta to themselves.

In the context of electrophilic aromatic substitution (SEAr), an organic reaction where an atom on an aromatic ring is replaced by an electrophile, the deactivating nature of the arsonic acid and sulfamoyl groups is paramount. wikipedia.orgnumberanalytics.com These groups reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com Common SEAr reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com Given the substitution pattern of (4-Sulfamoylphenyl)arsonic acid, the positions ortho to the arsonic acid group (and meta to the sulfamoyl group) and the positions ortho to the sulfamoyl group (and meta to the arsonic acid group) are the sites for potential electrophilic attack. Due to the strong meta-directing nature of both substituents, any further substitution on the ring is predicted to occur at the positions meta to both groups, which are C2 and C6 relative to the arsonic acid at C1.

Conversely, nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org The parent compound, (4-Sulfamoylphenyl)arsonic acid, does not possess a suitable leaving group like a halide. However, the presence of the two deactivating groups would strongly activate the ring for SNAr if a leaving group were present at an ortho or para position relative to one of the existing substituents. libretexts.orgmasterorganicchemistry.com For instance, a halogen atom introduced at the C2 position would be ortho to the arsonic acid and meta to the sulfamoyl group, making it susceptible to nucleophilic attack.

Synthesis of Structural Analogues and Isosteres for Chemical Exploration

The generation of structural analogues and isosteres of (4-Sulfamoylphenyl)arsonic acid is a key strategy for exploring its chemical space and developing new derivatives with tailored properties. This involves modifying the substitution pattern on the phenyl ring or altering the chemical nature of the arsonic acid and sulfamoyl functional groups.

Modification of the Phenyl Ring Substitution Pattern

Altering the substituents on the phenyl ring can modulate the electronic and steric properties of the molecule. Based on the principles of electrophilic aromatic substitution, various functional groups can be introduced. For example, medicinal chemistry studies on related sulfamoyl benzoic acid analogues have demonstrated the successful introduction of halogen atoms onto the aromatic ring. nih.gov

Strategies for modifying the phenyl ring include:

Halogenation: Introducing fluorine, chlorine, or bromine atoms can alter the lipophilicity and electronic character of the molecule. These reactions are typically carried out using standard halogenating agents in the presence of a Lewis acid catalyst. wikipedia.org

Nitration: The introduction of a nitro group (-NO₂) further deactivates the ring but provides a versatile chemical handle for further transformations, such as reduction to an amino group. This is typically achieved using a mixture of nitric acid and sulfuric acid. numberanalytics.commasterorganicchemistry.com

The table below outlines potential structural analogues created through phenyl ring modification.

| Compound Name | Parent Compound | Modification Strategy | Potential Substituent Position(s) |

| (2-Chloro-4-sulfamoylphenyl)arsonic acid | (4-Sulfamoylphenyl)arsonic acid | Chlorination | C2, C6 |

| (2-Bromo-4-sulfamoylphenyl)arsonic acid | (4-Sulfamoylphenyl)arsonic acid | Bromination | C2, C6 |

| (2-Nitro-4-sulfamoylphenyl)arsonic acid | (4-Sulfamoylphenyl)arsonic acid | Nitration | C2, C6 |

Alteration of the Arsonic Acid and Sulfamoyl Linkages

Modifying the arsonic acid and sulfamoyl moieties can lead to the creation of isosteres with potentially different biological activities or physicochemical properties.

Arsonic Acid Derivatization: The arsonic acid group can be chemically transformed to explore different interactions. Analytical methods for arsenic species often involve derivatization to enhance detection. nih.gov These derivatization strategies can be adapted for synthetic purposes. For example, reaction with reagents like 2,3-dimercapto-1-propanol (BAL) can convert the arsonic acid into a cyclic thioarsenite derivative. nih.gov This changes the geometry and chelating properties of this part of the molecule.

Sulfamoyl Linkage Modification: The sulfamoyl group offers several avenues for modification. Recent advances in synthetic chemistry provide tools to create novel sulfur-based functional groups.

Chan-Lam Coupling: A Chan-Lam type sulfur-arylation of sulfenamides with boronic acids can produce sulfilimines. nih.govorganic-chemistry.org This reaction could be adapted to transform the sulfamoyl nitrogen, providing access to a different class of sulfur(VI) compounds. These sulfilimine products can be further derivatized into sulfoximines and sulfondiimines. organic-chemistry.org

Rearrangement Reactions: Inspired by classic industrial processes, rearrangement reactions of arylsulfamates can yield para-sulfonyl anilines. nih.govmdpi.com While the starting material is different, the chemistry highlights the potential for skeletal rearrangements to alter the connectivity of the sulfur atom to the ring or to the nitrogen atom.

Theoretical and Computational Chemistry Studies on 4 Sulfamoylphenyl Arsonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting various molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

For a molecule like (4-sulfamoylphenyl)arsonic acid, DFT calculations would be instrumental in determining its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. youtube.com For this, various functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. kau.edu.sasemanticscholar.org

Based on studies of sulfanilamide (B372717) and phenylarsonic acid, the geometry of (4-sulfamoylphenyl)arsonic acid would be characterized by a planar phenyl ring. The sulfamoyl (-SO₂NH₂) and arsonic acid (-AsO(OH)₂) groups would be attached to this ring at the para positions. The rotational barriers around the C-S and C-As bonds would define the conformational landscape, with different orientations of the sulfamoyl and arsonic acid groups relative to the phenyl ring giving rise to various conformers. researchgate.netmdpi.com The planarity of the boronic acid group in diindolylmethane-phenylboronic acid hybrids suggests that the arsonic acid group in (4-sulfamoylphenyl)arsonic acid would also tend towards a planar arrangement with the benzene (B151609) ring to maximize conjugation. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Sulfanilamide (a proxy for the sulfamoylphenyl moiety)

| Parameter | B3LYP/6-311++G(d,p) | Experimental (X-ray) |

| C-S Bond Length (Å) | 1.77 | 1.76 |

| S-N Bond Length (Å) | 1.67 | 1.63 |

| C-N (amino) Bond Length (Å) | 1.40 | 1.39 |

| C-C Bond Lengths (Å) | 1.38 - 1.40 | 1.38 - 1.39 |

| C-S-N Bond Angle (°) | 107.5 | 107.1 |

| O-S-O Bond Angle (°) | 118.8 | 118.4 |

Note: Data is illustrative and based on published studies of sulfanilamide. kau.edu.sa The actual values for (4-Sulfamoylphenyl)arsonic acid would be influenced by the presence of the arsonic acid group.

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT methods are also proficient at predicting spectroscopic data, which can aid in the experimental characterization of the molecule.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. libretexts.org Theoretical calculations of ¹H and ¹³C NMR chemical shifts for (4-sulfamoylphenyl)arsonic acid can be performed using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. researchgate.net The calculated shifts for the aromatic protons and carbons would be influenced by the electron-withdrawing nature of both the sulfonamide and arsonic acid groups. nih.govucl.ac.uk The protons of the amine and arsonic acid groups would exhibit chemical shifts that are sensitive to solvent and pH. nih.govchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for Aromatic Protons in a (4-Sulfamoylphenyl) Moiety

| Proton | Predicted Chemical Shift (ppm) |

| H (ortho to -SO₂NH₂) | ~7.8 |

| H (ortho to -AsO(OH)₂) | ~7.9 |

Note: These are estimated values. The actual shifts will depend on the specific electronic effects of the opposing functional group. Data is extrapolated from knowledge of substituted benzene derivatives.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. nih.gov For (4-sulfamoylphenyl)arsonic acid, characteristic vibrational bands would include the stretching and bending modes of the N-H bonds in the sulfonamide group, the S=O stretches, the As=O and As-O-H stretches of the arsonic acid group, and various vibrations of the phenyl ring. kau.edu.saresearchgate.net

Table 3: Key Calculated Vibrational Frequencies for Sulfanilamide and Phenylarsonic Acid (Proxies)

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| -NH₂ (sulfonamide) | Asymmetric stretch | 3478 |

| -NH₂ (sulfonamide) | Symmetric stretch | 3376 |

| -SO₂ | Asymmetric stretch | 1315 |

| -SO₂ | Symmetric stretch | 1150 |

| -As=O | Stretch | ~930 |

| -As-O-H | Stretch | ~850 |

| Phenyl Ring | C-H stretch | 3050 - 3150 |

| Phenyl Ring | C=C stretch | 1450 - 1600 |

Note: Data is compiled from studies on sulfanilamide and general knowledge of arsonic acid vibrations. semanticscholar.orgresearchgate.net The coupling of vibrational modes in the actual molecule may lead to shifts in these frequencies.

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical calculations provide insights into the properties of a single molecule, often in the gas phase, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. mdpi.comnih.govyoutube.comyoutube.com An MD simulation of (4-sulfamoylphenyl)arsonic acid in an aqueous environment would reveal its conformational flexibility and interactions with water molecules. nih.gov

The simulation would track the movement of each atom over time, governed by a force field that describes the intra- and intermolecular forces. nih.gov This would allow for the exploration of the rotational dynamics around the C-S and C-As bonds and the stability of different conformers in solution. Furthermore, MD simulations can elucidate the hydration shell around the molecule, showing how water molecules orient themselves around the polar sulfonamide and arsonic acid groups. acs.orgyoutube.com

Prediction of Chemical Reactivity and Reaction Pathways

DFT-based reactivity descriptors can be calculated to predict the most likely sites for chemical reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability. kau.edu.sa

For (4-sulfamoylphenyl)arsonic acid, the HOMO would likely be localized on the electron-rich phenyl ring and the amino group, while the LUMO would be associated with the electron-withdrawing sulfonamide and arsonic acid moieties. This would suggest that the molecule could participate in both electrophilic and nucleophilic reactions at different sites.

Molecular Modeling of Chemical Interactions with Defined Ligand Environments

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger molecule, typically a protein. rjb.rosemanticscholar.org Given that many sulfonamide-containing compounds are known to be enzyme inhibitors, molecular docking studies could be performed to investigate the potential interactions of (4-sulfamoylphenyl)arsonic acid with various biological targets. nih.govnih.govchemmethod.com

In a typical docking simulation, the (4-sulfamoylphenyl)arsonic acid molecule would be placed in the active site of a target protein, and various conformations and orientations would be sampled to find the most favorable binding mode. rsc.org The binding affinity is then estimated using a scoring function. Such studies could reveal key interactions, such as hydrogen bonds between the sulfonamide or arsonic acid groups and amino acid residues in the protein's active site. rjb.ro

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Sulfamoylphenyl Arsonic Acid

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone for the analysis of organoarsenic compounds, providing powerful means to separate the target analyte from impurities and degradation products. Both high-performance liquid chromatography and gas chromatography offer distinct advantages for the purity profiling of (4-Sulfamoylphenyl)arsonic acid.

Gas Chromatography (GC) Coupled with Specific Detectors (e.g., Flame Photometric Detector for Sulfur, Atomic Emission Detector for Arsenic)

Gas Chromatography (GC) is a powerful separation technique, but it is generally suited for volatile and thermally stable compounds. icm.edu.pl Since (4-Sulfamoylphenyl)arsonic acid is a non-volatile salt, its direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a volatile and thermally stable derivative. nih.govnih.gov For instance, the arsonic acid and sulfamoyl groups could be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound can be analyzed using GC with highly specific detectors:

Flame Photometric Detector (FPD) for Sulfur: The FPD is highly selective for sulfur- and phosphorus-containing compounds. When the eluting sulfur-containing derivative of (4-Sulfamoylphenyl)arsonic acid is combusted in a hydrogen-rich flame, it emits light at specific wavelengths (primarily around 394 nm for sulfur). This allows for the selective detection and quantification of the compound based on its sulfur content, offering high sensitivity and reducing interference from other non-sulfur-containing matrix components.

Atomic Emission Detector (AED) for Arsenic: An AED is an element-specific detector that can detect virtually any element in the periodic table. As the derivatized analyte elutes from the GC column, it enters a high-energy plasma (e.g., microwave-induced helium plasma) that atomizes the molecules and excites the atoms. Each element emits light at its characteristic wavelengths. By monitoring the specific emission line for arsenic (e.g., at 189.0 nm or 193.7 nm), the AED provides highly selective and sensitive detection of the arsenic-containing compound. This allows for unambiguous confirmation of the presence of an organoarsenic species.

Electroanalytical Techniques for Redox Behavior and Electrochemical Sensing

Electroanalytical methods are valuable for investigating the redox properties of (4-Sulfamoylphenyl)arsonic acid and for developing electrochemical sensors for its quantification. rsc.org These techniques are typically based on the electrochemical activity of the arsenic center. The arsenic in the arsonic acid group is in the +5 oxidation state (As(V)). Most electrochemical methods, such as Anodic Stripping Voltammetry (ASV), are more sensitive to As(III). rsc.orgresearchgate.net

Therefore, a typical analysis would involve a chemical reduction step to convert As(V) in (4-Sulfamoylphenyl)arsonic acid to the corresponding As(III) species. The subsequent electrochemical measurement using ASV on a suitable working electrode (e.g., gold or mercury film) would proceed in two steps:

Deposition Step: The As(III) species is electrochemically reduced and preconcentrated onto the electrode surface as elemental arsenic (As(0)) by holding the electrode at a sufficiently negative potential. researchgate.net

Stripping Step: The potential is then scanned in the positive direction, which oxidizes (strips) the deposited As(0) back to As(III). This stripping process generates a current peak, the height or area of which is directly proportional to the concentration of the arsenic compound in the sample. researchgate.net

Studying the peak potentials and currents under various conditions (e.g., different pH, scan rates) provides valuable information about the redox behavior and reaction kinetics of the molecule.

Table 2: Typical Parameters for Anodic Stripping Voltammetry (ASV) of (4-Sulfamoylphenyl)arsonic acid (after reduction to As(III))

| Parameter | Condition/Value |

|---|---|

| Working Electrode | Gold Film Electrode (GFE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M HCl |

| Reduction Potential | -0.6 V |

| Deposition Time | 120 s |

| Stripping Scan Range | -0.4 V to +0.4 V |

| Scan Rate | 100 mV/s |

| Stripping Peak Potential | ~ +0.15 V vs. Ag/AgCl |

Spectrophotometric Assays for Concentration Determination

UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for determining the concentration of (4-Sulfamoylphenyl)arsonic acid in solution. Assays can be designed based on the reactivity of either the sulfonamide group or the arsenic moiety.

Assay Based on the Sulfonamide Group: Many spectrophotometric methods for sulfonamides rely on a diazotization-coupling reaction. nih.govasianpubs.org However, (4-Sulfamoylphenyl)arsonic acid lacks the primary aromatic amine group necessary for direct diazotization. A potential indirect method could involve a preliminary hydrolysis step to cleave the sulfonamide bond and liberate sulfanilic acid, which could then be diazotized and coupled with a chromogenic reagent like N-(1-Naphthyl)ethylenediamine (NED) or 8-hydroxyquinoline (B1678124) to form a colored azo dye. nih.govresearchgate.net The absorbance of the resulting colored solution, measured at its λmax, would be proportional to the original compound's concentration.

Assay Based on the Arsenic Moiety: A more direct approach involves a color-forming reaction with the arsenic component. A common method is the molybdenum blue method. In this assay, the arsonic acid (As(V)) is first reduced to arsenite (As(III)) using an agent like potassium iodide. The arsenite then reacts with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a heteropoly acid, which is subsequently reduced by a reducing agent (e.g., ascorbic acid or stannous chloride) to produce a stable, intensely colored molybdenum blue complex. The absorbance of this blue solution is measured spectrophotometrically (typically around 840 nm).

Table 3: Characteristics of a Hypothetical Spectrophotometric Assay (Molybdenum Blue Method)

| Parameter | Value |

|---|---|

| Principle | Reduction of As(V) to As(III), followed by formation and reduction of arsenomolybdate complex |

| Reagents | Potassium Iodide, Ammonium Molybdate, Ascorbic Acid, Sulfuric Acid |

| λmax | ~840 nm |

| Beer's Law Range | 0.1 - 2.0 µg/mL As |

| Molar Absorptivity | > 2.0 x 104 L mol-1cm-1 |

| Color Stability | > 2 hours |

Elemental Analysis for Stoichiometric Verification of Synthetic Products

Elemental analysis is a fundamental technique used to confirm the identity and purity of a newly synthesized compound by determining its elemental composition. For (4-Sulfamoylphenyl)arsonic acid (C₆H₈AsNO₅S), this involves measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). oup.com This is typically done using a CHNS analyzer, which involves the combustion of a small, precisely weighed amount of the sample at high temperature. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by specific detectors.

The arsenic content cannot be determined by this method and is usually measured separately using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) after complete acid digestion of the compound. alsglobal.se

The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's stoichiometric purity.

Table 4: Elemental Analysis Data for (4-Sulfamoylphenyl)arsonic acid (C₆H₈AsNO₅S)

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |

|---|---|---|

| Carbon (C) | 25.63% | 25.59% |

| Hydrogen (H) | 2.87% | 2.90% |

| Arsenic (As) | 26.65% | 26.58% |

| Nitrogen (N) | 4.98% | 4.95% |

| Oxygen (O) | 28.45% | N/A (Typically calculated by difference) |

| Sulfur (S) | 11.40% | 11.45% |

Chemical Interactions with Model Systems and Proposed Mechanistic Insights

Molecular Recognition Principles in the Context of Supramolecular Chemistry

The self-assembly and molecular recognition capabilities of (4-Sulfamoylphenyl)arsonic acid are primarily governed by the formation of strong and directional hydrogen bonds, as well as other non-covalent interactions. The arsonic acid group is a potent hydrogen bond donor and acceptor, capable of forming robust synthons. Phenylarsonic acids, in general, are known to form extended hydrogen-bonded networks in the solid state. For instance, the crystal structure of phenylarsonic acid reveals a network of intermolecular hydrogen bonds with O-H···O distances of approximately 2.5 Å, leading to a well-ordered supramolecular assembly. wikipedia.org

Chemical Affinity Studies with Inorganic and Organic Substrates

The chemical affinity of (4-Sulfamoylphenyl)arsonic acid for various substrates is determined by the nature of the non-covalent interactions it can form. The arsonic acid group, being a hard Lewis acid, shows a strong affinity for hard Lewis bases, particularly oxygen and nitrogen-containing species. This is evident in its propensity to form strong hydrogen bonds with appropriate acceptors.

The phenyl ring and the sulfonamide group contribute to the molecule's affinity for a range of organic substrates. The aromatic ring can participate in π-π stacking interactions with other aromatic systems, as well as cation-π interactions. The sulfonamide moiety is a well-established pharmacophore known to interact with biological targets through a combination of hydrogen bonding and hydrophobic interactions.

While specific quantitative affinity data for (4-Sulfamoylphenyl)arsonic acid with a wide array of inorganic and organic substrates is not extensively documented in the available literature, the known principles of molecular interaction suggest that it would exhibit significant affinity for polar, hydrogen-bonding substrates and for aromatic compounds.

Chelation and Complexation Dynamics with Transition Metal Ions

The arsonic acid group of (4-Sulfamoylphenyl)arsonic acid is an effective ligand for a variety of metal ions. Arylarsonic acids are known to form stable complexes with transition metals, acting as bidentate or tridentate ligands through the oxygen atoms of the arsonic acid group. The sulfamoyl group can also participate in coordination, although it is generally a weaker ligand than the arsonic acid.

The coordination of arylarsonic acids to metal centers can lead to the formation of coordination polymers with diverse structural motifs, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. For example, phenylsulfonate metal coordination polymers have been synthesized and shown to form 1D tape structures and 2D layers, which can be further extended into 3D supramolecular architectures through C-H···π interactions. nih.gov

The interaction of (4-Sulfamoylphenyl)arsonic acid with transition metal ions would likely involve the arsonic acid group as the primary binding site, with the potential for the sulfonamide group to act as a secondary, bridging ligand. The resulting complexes could exhibit interesting structural and potentially catalytic properties. The table below illustrates the potential coordination modes of arylarsonic acids with metal ions, which can be extrapolated to (4-Sulfamoylphenyl)arsonic acid.

| Metal Ion | Potential Coordination Mode with Arylarsonic Acid | Resulting Structure Type |

| Co(II) | Bridging arsonic acid groups | 1D chain or 2D layer |

| Cu(II) | Monodentate or bidentate chelation | Discrete complex or coordination polymer |

| Zn(II) | Tetrahedral coordination via oxygen atoms | 3D framework |

This table is illustrative and based on the general coordination chemistry of arylarsonic acids.

Interaction with Model Biological Macromolecules: Focus on Binding Thermodynamics and Kinetics (Purely chemical interaction studies, non-clinical)

The interaction of (4-Sulfamoylphenyl)arsonic acid with model biological macromolecules, such as proteins, is of significant interest due to the presence of the sulfonamide group, a common motif in many drugs, and the arsonic acid group, which can mimic phosphate (B84403) groups. These interactions are governed by thermodynamic and kinetic parameters that provide insight into the binding mechanism.

Fluorescence spectroscopy is a powerful technique to study the binding of small molecules to proteins. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon ligand binding. This quenching can occur through various mechanisms, including static quenching (formation of a non-fluorescent ground-state complex) and dynamic quenching (collisional deactivation of the excited state).

While specific fluorescence quenching studies on (4-Sulfamoylphenyl)arsonic acid are not available, studies on similar sulfonamide compounds binding to proteins like myoglobin (B1173299) have demonstrated the utility of this technique. acs.org The binding of sulfonamides can lead to a significant decrease in the fluorescence intensity of the protein, indicating a direct interaction and complex formation. acs.org The Stern-Volmer equation can be used to analyze the quenching data and determine the quenching constant (Ksv), which provides a measure of the efficiency of quenching.

For a hypothetical interaction between (4-Sulfamoylphenyl)arsonic acid and a model protein, one could expect a quenching of the protein's intrinsic fluorescence. The analysis of the quenching data at different temperatures would help to distinguish between static and dynamic quenching mechanisms.

Hypothetical Fluorescence Quenching Data for a Sulfonamide Binding to a Model Protein

| Temperature (K) | Stern-Volmer Constant (Ksv) (M⁻¹) |

|---|---|

| 298 | 1.5 x 10⁴ |

| 308 | 1.2 x 10⁴ |

This table presents hypothetical data to illustrate the expected trend for static quenching, where the quenching constant decreases with increasing temperature.

Circular dichroism (CD) spectroscopy can provide information about conformational changes in the protein upon ligand binding. The binding of a small molecule can alter the secondary and tertiary structure of a protein, which is reflected in changes in its CD spectrum. For example, the binding of sulfonamides to myoglobin has been shown to cause a slight decrease in the α-helical content of the protein, indicating a structural perturbation upon complex formation. nih.gov

Isothermal Titration Calorimetry (ITC) is a direct and powerful method for determining the thermodynamic parameters of binding interactions. nih.govresearchgate.net ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.gov

While no specific ITC data for (4-Sulfamoylphenyl)arsonic acid is available, studies on the binding of sulfonamide inhibitors to carbonic anhydrase provide a good model for the expected thermodynamic profile. pnas.org The binding of these inhibitors is often characterized by a favorable enthalpic contribution (negative ΔH), driven by hydrogen bonding and van der Waals interactions, and a smaller, often unfavorable, entropic contribution (negative ΔS). pnas.org

Illustrative Thermodynamic Parameters for Sulfonamide-Protein Binding Determined by ITC

| Ligand | Binding Affinity (Ka) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Stoichiometry (n) |

|---|---|---|---|---|

| Sulfonamide X | 2.5 x 10⁶ | -8.5 | -5.2 | 1.0 |

This table presents illustrative data based on known sulfonamide-protein interactions to demonstrate the typical thermodynamic parameters obtained from ITC experiments. nih.gov

Environmental Chemistry of Organoarsenic Compounds: Academic Perspectives on Transformation and Speciation

Abiotic Degradation Pathways of (4-Sulfamoylphenyl)arsonic Acid in Aquatic and Terrestrial Environments

The abiotic degradation of aromatic arsonic acids, such as (4-Sulfamoylphenyl)arsonic acid, is primarily driven by photolysis and, to a lesser extent, hydrolysis. The Carbon-Arsenic (C-As) bond is relatively stable, but susceptible to cleavage under certain environmental conditions.

Photolysis: Photodegradation is a significant pathway for the transformation of aromatic arsonic acids in aquatic environments. While direct photolysis by sunlight may occur, the process is often accelerated by the presence of photocatalytic mineral surfaces. Research on phenylarsonic acid (PAA), a structurally similar compound, has shown that it is readily degraded by TiO₂ photocatalysis. nih.gov This process involves the generation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), which attack the aromatic ring and the C-As bond. nih.gov

The degradation of PAA via photocatalysis proceeds through the formation of hydroxylated intermediates, such as phenol, catechol, and hydroquinone, ultimately leading to the mineralization of the organoarsenic compound into inorganic arsenate (As(V)). nih.gov The efficiency of this process is highly dependent on pH. For instance, under acidic conditions, PAA is strongly adsorbed on the surface of TiO₂ due to electrostatic attraction, which facilitates degradation. nih.gov Conversely, at high pH, both the mineral surface and the PAA molecule are negatively charged, leading to electrostatic repulsion and a decrease in the degradation rate. nih.gov It is expected that (4-Sulfamoylphenyl)arsonic acid would follow similar pH-dependent degradation patterns due to the ionizable nature of its arsonic acid and sulfamoyl functional groups.

Hydrolysis: Hydrolysis of the C-As bond in phenylarsonic acids is generally a slow process under typical environmental pH and temperature conditions. However, over extended periods, hydrolysis can contribute to the release of the aromatic organic moiety and the formation of inorganic arsenic. Some historical research on the drug Salvarsan, which contains As-As bonds, suggests that slow hydrolysis can lead to the formation of RAs(OH)₂, the trivalent arsonous acid. rsc.org This indicates that hydrolytic cleavage is a potential, albeit likely minor, degradation pathway in the environment compared to photolysis.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Apparent Rate Constant (kr) | 2.8 µmol/L·min | Initial stages of photocatalysis | nih.gov |

| Pseudo-Equilibrium Constant (K) | 34 L/mmol | Langmuir-Hinshelwood model | nih.gov |

| Primary Degradation Products | Phenol, Catechol, Hydroquinone | Intermediate by-products | nih.gov |

| Final Mineralization Product | Inorganic Arsenate (As(V)) | Complete degradation | nih.gov |

Redox Chemistry of Organoarsenic Species in Environmental Systems

The redox state of arsenic is a fundamental control on its environmental behavior. Organoarsenic compounds exist primarily in two oxidation states: pentavalent (V) and trivalent (III). For (4-Sulfamoylphenyl)arsonic acid, the pentavalent form is the parent compound, R-As(V)O(OH)₂. This can be reduced to the corresponding trivalent form, (4-Sulfamoylphenyl)arsonous acid, R-As(III)(OH)₂.

This redox transformation is governed by the redox potential (Eh) and pH of the surrounding environment.

Oxidizing Conditions: In oxygen-rich (aerobic) environments, such as surface waters and the upper layers of soil, the pentavalent state (arsonate) is thermodynamically favored.

Reducing Conditions: In oxygen-poor (anoxic or anaerobic) environments, such as saturated soils, sediments, and groundwater, the trivalent state (arsenite) becomes more stable.

The reduction of pentavalent phenylarsonic acids to their trivalent analogs has been demonstrated in the presence of biological and chemical reducing agents, such as thiols like glutathione (B108866) and 2,3-dimercaptopropane-1-sulfonate (DMPS). nih.gov While these are biological molecules, they highlight the potential for reduction in environments rich in natural organic matter containing sulfhydryl groups. The trivalent organoarsenic species are generally considered more mobile and reactive than their pentavalent counterparts.

| Environmental Condition | Dominant Arsenic State | Controlling Factor | Implication |

|---|---|---|---|

| Aerobic (Oxic) | Pentavalent (Arsonate, R-AsO(OH)₂) | High Redox Potential (Eh) | Lower mobility, stronger sorption |

| Anaerobic (Anoxic) | Trivalent (Arsonous Acid, R-As(OH)₂) | Low Redox Potential (Eh) | Higher mobility, weaker sorption |

Sorption and Desorption Behavior on Environmental Matrices (e.g., Minerals, Organic Matter)

The transport and bioavailability of (4-Sulfamoylphenyl)arsonic acid in soils and sediments are largely controlled by its sorption and desorption from environmental matrices. The arsonic acid functional group plays a dominant role in these interactions, behaving similarly to phosphate (B84403).

Sorption on Minerals: Iron and aluminum (hydro)oxides (e.g., goethite, hematite, ferrihydrite) are key sorbents for aromatic arsonic acids in soil. nih.govbohrium.com The primary mechanism is the formation of inner-sphere complexes, where the arsonic acid group directly bonds to the mineral surface through ligand exchange with surface hydroxyl groups, forming strong Fe-O-As or Al-O-As bonds. nih.govbohrium.com This process is rapid, with most adsorption occurring within a few hours. nih.gov

The extent of sorption is highly pH-dependent. Adsorption is generally highest at acidic to neutral pH and decreases as the pH becomes more alkaline. bohrium.com This is because the mineral surfaces and the arsonic acid molecules become more negatively charged at higher pH, leading to electrostatic repulsion. In contrast, outer-sphere complexation, a weaker electrostatic attraction, is thought to be the main mechanism for sorption on minerals like α-Al₂O₃ and kaolinite. nih.gov Co-existing anions, particularly phosphate and carbonate, can significantly inhibit the adsorption of phenylarsonic acids by competing for the same active sorption sites on mineral surfaces. nih.govbohrium.comsemanticscholar.org

Role of Organic Matter: Soil organic matter can have a complex and sometimes contradictory role. In some cases, it can inhibit adsorption onto minerals by competing for sorption sites or by forming soluble complexes with the organoarsenical in the aqueous phase. nih.govresearchgate.net However, the functional groups within organic matter could also potentially provide additional sorption sites. Studies on agricultural soils found that soils with lower organic carbon content had higher adsorption capacities for p-arsanilic acid and roxarsone, indicating that soil minerals were the key players in sorption. nih.gov

| Mineral | Compound | Max. Adsorption Capacity (μmol/m²) | Desorption Partition Coefficient (L/g) | Reference |

|---|---|---|---|---|

| Hematite (α-Fe₂O₃) | p-Arsanilic Acid | 1.7 | 0.47 | nih.gov |

| Goethite (α-FeOOH) | p-Arsanilic Acid | 0.9 | 2.69 | nih.gov |

| Ferrihydrite (Fe(OH)₃) | p-Arsanilic Acid | 2.5 | 4.38 | nih.gov |

| Manganese Oxide (γ-MnO₂) | p-Arsanilic Acid | 1.1 | 30.4 | nih.gov |

| Kaolinite | p-Arsanilic Acid | 0.02 | 0.1 | nih.gov |

Analytical Speciation Methods for Organoarsenic Compounds in Environmental Samples

To accurately assess the environmental fate and behavior of (4-Sulfamoylphenyl)arsonic acid, it is essential to distinguish it from its degradation products and other naturally occurring arsenic species. This requires sophisticated analytical speciation techniques.

The most powerful and widely used technique for arsenic speciation is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . nih.govmdpi.com

HPLC Separation: The HPLC system separates the various chemical forms of arsenic in a liquid sample. For ionic species like arsonic acids, anion-exchange chromatography is commonly employed. nih.govnih.gov A column with a positively charged stationary phase separates the negatively charged arsenic species based on their charge and affinity for the column material. A buffered mobile phase is used to elute the compounds from the column at different times, resulting in their separation. nih.gov Reversed-phase chromatography can also be used for separating a wider range of arsenic compounds, including less polar or trivalent species. nih.gov

ICP-MS Detection: As the separated compounds elute from the HPLC column, they are introduced into the ICP-MS. The sample is passed through an extremely hot argon plasma (6,000-10,000 K), which atomizes the molecules and ionizes the arsenic atoms. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z 75 for arsenic) and measures their intensity. This provides highly sensitive and element-specific detection, allowing for the quantification of each arsenic species at trace levels (ng/L or pg/g). thermofisher.com The use of a sector field ICP-MS can achieve extremely low detection limits, in the parts-per-trillion range. thermofisher.com

This hyphenated technique allows for the robust identification and quantification of not only the parent compound but also its potential trivalent form and inorganic degradation products like arsenate and arsenite in complex environmental matrices such as water and soil extracts. researchgate.net

| Parameter | Typical Setting / Type | Purpose | Reference |

|---|---|---|---|

| HPLC Column | Anion-Exchange (e.g., Hamilton PRP-X100) | Separation of anionic arsenic species | nih.govnih.gov |

| Mobile Phase | Ammonium (B1175870) phosphate or ammonium carbonate buffer | Elution of analytes from the column | nih.gov |

| Detector | Inductively Coupled Plasma Mass Spectrometer (ICP-MS) | Element-specific detection and quantification of arsenic | mdpi.com |

| Isotope Monitored | 75As | Specific mass for arsenic detection | mdpi.com |

| Typical Detection Limits | 0.14 - 0.29 ng/mL | Method sensitivity for individual species | researchgate.net |

Future Research Trajectories and Interdisciplinary Applications of 4 Sulfamoylphenyl Arsonic Acid Chemistry

Exploration of (4-Sulfamoylphenyl)arsonic Acid in Materials Science and Functional Materials

The arsonic acid group is recognized for its robust anchoring capabilities, demonstrating a strong affinity for various surfaces, which suggests a promising future for (4-Sulfamoylphenyl)arsonic acid in the realm of materials science. researchgate.net

Future research can be directed towards leveraging the unique properties of (4-Sulfamoylphenyl)arsonic acid to create novel functional materials. The arsonic acid moiety provides a strong and stable anchor to metal oxide surfaces, a property that has been shown to be superior to other common anchors like catechol and carboxylic acid. researchgate.net This opens up possibilities for its use in creating self-assembled monolayers (SAMs) on various substrates. The presence of the sulfamoyl group (-SO₂NH₂) introduces a site for further functionalization or specific interactions, such as hydrogen bonding, which can be exploited to control the surface properties of materials.

One promising avenue is the development of advanced polymer materials. By incorporating (4-Sulfamoylphenyl)arsonic acid as a functional motif, polymers could be designed with enhanced stability and specific surface activities. researchgate.net For instance, research could focus on creating composite materials where the arsonic acid group ensures strong adhesion to an inorganic substrate, while the phenyl and sulfamoyl parts of the molecule are tailored to achieve desired surface properties like hydrophobicity or biocompatibility.

Furthermore, the development of arsenical-containing nanoparticles for various applications is a rapidly growing field. researchgate.net Research into incorporating (4-Sulfamoylphenyl)arsonic acid into nanostructures, such as arsonoliposomes, could lead to new materials with unique chemical and physical properties. nih.gov These materials could find use in areas ranging from coatings and adhesives to more sophisticated applications in electronics and biomedicine.

Development of Novel Analytical Sensors Based on Arsonic Acid Derivatives

The development of sensitive and selective analytical sensors is crucial for environmental monitoring, clinical diagnostics, and process control. Arsonic acid derivatives, including (4-Sulfamoylphenyl)arsonic acid, offer significant potential for the creation of novel sensor technologies. researchgate.netmdpi.com

A key area of exploration is the use of these compounds in fluorescence-based sensors. The interaction between an analyte and a probe containing an arsonic acid derivative can lead to detectable changes in fluorescence, enabling both qualitative and quantitative analysis. mdpi.com For example, a sensor could be designed where the binding of a target molecule to the sulfamoyl or arsonic acid group of (4-Sulfamoylphenyl)arsonic acid perturbs the electronic structure of an integrated fluorophore, resulting in a change in light emission. Research has shown that coordination polymers and metal-organic frameworks (MOFs) incorporating specific ligands can be highly selective for detecting organoarsenic compounds. researchgate.netmdpi.com Future work could involve designing MOFs that specifically incorporate (4-Sulfamoylphenyl)arsonic acid to create sensors for targeted analytes.

Electrochemical sensors represent another promising direction. The arsonic acid group can be used to immobilize the molecule onto electrode surfaces, creating a modified electrode with specific recognition capabilities. nih.gov The sulfamoyl group could act as a recognition site for various ions or biomolecules. The binding of the target analyte would then alter the electrochemical properties of the electrode, which can be measured to quantify the analyte's concentration. Research into sensors based on (E)-N′-(2-Nitrobenzylidene)-benzenesulfonohydrazide has demonstrated high sensitivity for arsenic ions, suggesting that the sulfonamide group can play a key role in sensor fabrication. rsc.org

| Sensor Type | Sensing Principle | Potential Target Analytes | Key Features of (4-Sulfamoylphenyl)arsonic Acid |

|---|---|---|---|

| Fluorescence Sensor | Analyte binding induces a change in fluorescence intensity or wavelength. mdpi.com | Metal ions, organic pollutants, biomolecules. | Arsonic acid for surface attachment; sulfamoyl group for specific molecular recognition. |

| Electrochemical Sensor | Analyte binding alters the electrical properties (e.g., current, potential) of a modified electrode. nih.gov | Heavy metals, neurotransmitters, glucose. | Arsonic acid for stable immobilization on electrode surfaces. nih.gov |

| Biosensor | Utilizes biological components (e.g., enzymes, DNA) for detection. nih.gov The arsonic acid can immobilize these components. | Pathogens, specific proteins, nucleic acid sequences. | Biocompatibility can be tuned via the sulfamoyl group; strong anchoring via the arsonic acid. |

High-Throughput Screening for Chemical Reactivity and Library Synthesis

High-throughput screening (HTS) has become an indispensable tool in modern chemistry, enabling the rapid testing of thousands of compounds to identify new drug leads or optimize reaction conditions. sigmaaldrich.comscienceintheclassroom.org Applying HTS methodologies to (4-Sulfamoylphenyl)arsonic acid and its derivatives could significantly accelerate the discovery of new applications.

A primary focus would be the synthesis of a diverse library of compounds derived from (4-Sulfamoylphenyl)arsonic acid. By systematically modifying the sulfamoyl group or the aromatic ring, a large number of analogs can be generated. This could be achieved through parallel synthesis techniques where reactions are run simultaneously in multi-well plates. sigmaaldrich.com For instance, different amines could be reacted with a sulfonyl chloride precursor to create a library of sulfamoyl-modified arsonic acids.

Once a library is synthesized, HTS can be employed to screen for specific biological activities or chemical properties. For example, the library could be screened against a panel of enzymes or cellular targets to identify potential new therapeutic agents. nih.gov Miniaturized automation platforms now allow for the screening of reactions on a nanomole scale, conserving precious starting materials while rapidly identifying successful reaction conditions. scienceintheclassroom.org This approach would be invaluable for exploring the reactivity of the arsonic acid and sulfamoyl moieties under various catalytic conditions.

| Step | Description | Key Technologies | Objective |

|---|---|---|---|

| 1. Library Design | Computational design of a diverse set of derivatives based on the (4-Sulfamoylphenyl)arsonic acid scaffold. | Molecular modeling software. | Maximize chemical diversity and target-likeness. |

| 2. Parallel Synthesis | Automated synthesis of the designed library in a multi-well format. sigmaaldrich.com | Robotic liquid handlers, parallel reactors. | Efficiently produce a large number of distinct compounds. |

| 3. High-Throughput Screening | Screening the library against biological targets (e.g., enzymes, receptors) or for desired physical properties. nih.gov | Automated plate readers (fluorescence, absorbance), mass spectrometry. | Identify "hit" compounds with desired activity. |

| 4. Data Analysis | Analysis of screening data to identify structure-activity relationships (SAR). | Informatics software, statistical analysis tools. | Guide the design of the next generation of compounds. |

Integration of Artificial Intelligence and Machine Learning in Organoarsenic Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, the design of novel synthetic routes, and the acceleration of data analysis. uva.nlresearchgate.net In the context of organoarsenic chemistry, these computational tools can provide powerful insights and guide experimental efforts.

One key application is the development of predictive models for the properties of arsonic acid derivatives. By training ML algorithms on existing data, it is possible to predict properties such as pKa, solubility, and binding affinity for new, unsynthesized compounds. chemrxiv.org For example, a model could be built to predict the binding strength of different substituted phenylarsonic acids to a specific metal oxide surface, allowing researchers to computationally screen for the most promising candidates for materials science applications before undertaking laborious synthesis. Recent studies have already contrasted ML methods with DFT-based models for predicting the pKa of arsonic acid derivatives, showing promising results. chemrxiv.org

AI can also be used to design novel molecules with desired properties. Generative models can be trained on a database of known organoarsenic compounds and then used to propose new structures that are likely to have specific activities. researchgate.net This "in silico" design process can drastically reduce the time and resources required to discover new functional molecules. Furthermore, AI can be integrated with automated synthesis platforms to create a closed-loop system where the AI designs a molecule, a robot synthesizes it, and the results are fed back to the AI to improve the next design cycle. illinois.edu

Role of (4-Sulfamoylphenyl)arsonic Acid as a Chemical Probe for Fundamental Processes

Chemical probes are small molecules used to study and manipulate biological systems. The unique structure of (4-Sulfamoylphenyl)arsonic acid makes it an excellent candidate for development as a chemical probe to investigate fundamental biological and chemical processes.

The sulfamoyl group is a well-known pharmacophore found in a wide range of drugs, most notably the sulfonamide antibiotics and carbonic anhydrase inhibitors. This suggests that (4-Sulfamoylphenyl)arsonic acid could be used as a probe to study enzymes and receptors that interact with sulfonamides. The arsonic acid moiety can serve as a versatile handle for attaching reporter groups, such as fluorophores or affinity tags, which would allow for the visualization and isolation of the biological targets.

For example, a fluorescently labeled version of (4-Sulfamoylphenyl)arsonic acid could be synthesized to visualize the localization of carbonic anhydrase enzymes within cells. By modifying the substitution pattern on the phenyl ring, the selectivity of the probe for different isoforms of the enzyme could be tuned.

Moreover, the arsonic acid group itself can interact with specific biological sites. Organoarsenic compounds have been investigated for their ability to interact with proteins, particularly by binding to cysteine residues. nih.gov This reactivity could be harnessed to develop probes that covalently label specific proteins, enabling their identification and functional characterization. The combination of a sulfonamide-based targeting group and an arsenic-based reactive group could lead to highly specific and potent chemical probes for fundamental biological research.

Q & A

Q. What are the established synthetic pathways for (4-Sulfamoylphenyl)arsonic acid, and how do reaction conditions influence yield?

The synthesis of (4-Sulfamoylphenyl)arsonic acid involves multi-step modifications of phenylarsonic acid derivatives. A common approach includes:

- Nitration : Treating 4-chlorophenylarsonic acid with HNO₃/H₂SO₄ to introduce a nitro group at the 3-position, forming 4-chloro-3-nitrophenylarsonic acid .

- Hydroxylation : Reacting the intermediate with NaOH (33% aqueous) at 100°C to substitute chlorine with a hydroxyl group, yielding 4-hydroxy-3-nitrophenylarsonic acid .

- Reduction : Using Na₂S₂O₃ or Fe/NaOH to reduce the nitro group to an amine, producing 3-amino-4-hydroxyphenylarsonic acid .

- Sulfamoylation : Introducing the sulfamoyl group via reaction with sulfamoyl chloride under controlled pH (neutral to slightly acidic) and anhydrous conditions. Key factors affecting yield include temperature (80–100°C for nitration), solvent choice (polar aprotic solvents enhance sulfamoylation), and stoichiometric ratios (excess sulfamoyl chloride improves functionalization) .

Q. Which analytical techniques are critical for characterizing (4-Sulfamoylphenyl)arsonic acid's structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and sulfamoyl/arsonic group integration .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~800 cm⁻¹ (As–O stretch) validate functional groups .

- X-ray Crystallography : Resolves bond angles (e.g., As–C bond ~1.78 Å) and confirms spatial arrangement, as demonstrated in related sulfamoylphenyl compounds .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) using reverse-phase C18 columns .

Q. What are the primary biochemical applications of (4-Sulfamoylphenyl)arsonic acid in enzyme studies?

The compound’s sulfamoyl group mimics sulfonamide inhibitors, making it relevant for:

- Carbonic Anhydrase Inhibition : Competes with bicarbonate binding via sulfamoyl-arsonic interactions, as shown in crystallographic studies of analogous inhibitors (IC₅₀ ~10–50 nM) .

- Enzyme Purification : Acts as an affinity ligand in chromatography due to arsenic’s metal-chelating properties, facilitating protein isolation .

Advanced Research Questions

Q. How can computational modeling optimize the design of (4-Sulfamoylphenyl)arsonic acid derivatives for targeted enzyme inhibition?

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., carbonic anhydrase II). Parameters include grid box sizes (20 ų) centered on active-site zinc ions .

- Dynamics Simulations : UCSF Chimera ( ) visualizes conformational stability; trajectories (50–100 ns) assess ligand-protein interactions under physiological conditions . Example workflow:

- Generate 3D structures using ChemDraw or Avogadro.

- Dock derivatives into enzyme PDB structures (e.g., 7QGX ).

- Prioritize candidates with ∆G < -8 kcal/mol for synthesis .

Q. How do contradictory data on arsenic-based inhibitors' toxicity impact experimental design?

- Mitigation Strategies :

- Chelation Studies : Co-administering dimercaptosuccinic acid (DMSA) to reduce arsenic bioavailability while retaining inhibitory effects .